An In-Depth Technical Guide to Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
An In-Depth Technical Guide to Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a stable isotope-labeled compound of significant interest in pharmaceutical research and development. Its primary application lies in its role as a key intermediate in the synthesis of isotopically labeled Anagrelide, a potent platelet-reducing agent. Furthermore, it serves as an invaluable internal standard for the highly accurate quantification of Anagrelide and its metabolites in complex biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2, with a focus on its utility in pharmacokinetic and bioanalytical studies.
Chemical and Physical Properties
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is the ¹³C-labeled version of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate. The two carbon atoms of the glycine moiety are replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass signature, enabling its differentiation from the unlabeled analog in mass spectrometry, without altering its chemical properties.
Table 1: General and Chemical Properties
| Property | Value |
| Chemical Name | Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 |
| Synonyms | N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2 |
| CAS Number | 1246818-19-8 |
| Unlabeled CAS Number | 85325-11-7 |
| Molecular Formula | C₉¹³C₂H₁₂Cl₂N₂O₄ |
| Molecular Weight | 309.12 g/mol |
| Accurate Mass | 308.0241 u |
| Appearance | Neat (as supplied) |
Table 2: Spectroscopic and Isotopic Data
| Data Type | Information |
| Isotopic Purity | Not publicly available. Typically provided in the Certificate of Analysis upon purchase. |
| ¹³C NMR | Spectral data not publicly available. Expected to show characteristic shifts for the labeled carbon atoms in the glycine portion. |
| Mass Spectrometry | Mass spectrum not publicly available. The molecular ion peak would be shifted according to the isotopic labeling. |
| SMILES | CCO--INVALID-LINK--c(Cl)ccc1--INVALID-LINK--[O-])=O[1] |
| InChI | InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1[2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is not publicly available, the synthetic route can be inferred from the well-documented synthesis of its unlabeled analog, which is a key intermediate in the production of Anagrelide. The synthesis involves the reaction of a 2,3-dichloro-6-nitrobenzyl derivative with ¹³C-labeled glycine ethyl ester.
A plausible synthetic workflow is outlined below. The key step is the nucleophilic substitution of a leaving group on the benzyl ring with the amino group of Glycine-13C2 ethyl ester.
Role as an Intermediate in Labeled Anagrelide Synthesis
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a crucial intermediate for the synthesis of isotopically labeled Anagrelide. Anagrelide is a medication used to treat essential thrombocythemia, a condition characterized by an overproduction of platelets. The synthesis of Anagrelide from this intermediate involves the reduction of the nitro group to an amine, followed by cyclization to form the imidazoquinazoline ring system.
Application as an Internal Standard
The primary application of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 in a research setting is as a precursor to labeled Anagrelide, which is then used as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for pharmacokinetic, bioavailability, and bioequivalence studies. It allows for the correction of variability in sample preparation and matrix effects, leading to highly accurate and precise results.
Experimental Protocol: Quantification of Anagrelide in Human Plasma using a Stable Isotope-Labeled Internal Standard
The following is a general protocol for the quantification of Anagrelide in human plasma. The internal standard, Anagrelide-¹³C₂, would be synthesized from Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2.
1. Preparation of Stock and Working Solutions:
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Prepare a stock solution of Anagrelide and Anagrelide-¹³C₂ (internal standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
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Prepare a series of working solutions for the calibration curve by serially diluting the Anagrelide stock solution.
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Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
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To 100 µL of human plasma, add 10 µL of the Anagrelide-¹³C₂ internal standard working solution.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
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Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Anagrelide from endogenous plasma components.
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Mass Spectrometric Detection: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for both Anagrelide and Anagrelide-¹³C₂ using Multiple Reaction Monitoring (MRM).
4. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of Anagrelide to Anagrelide-¹³C₂ against the concentration of the calibration standards.
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Determine the concentration of Anagrelide in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action of Anagrelide: Signaling Pathway
Anagrelide, the final product synthesized from the title compound, exerts its therapeutic effect by reducing platelet counts. Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within megakaryocytes, the precursor cells of platelets. Elevated cAMP levels interfere with the maturation of megakaryocytes, thereby reducing the production of new platelets.
Conclusion
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a specialized chemical compound with a critical role in the development and analysis of the anti-thrombocythemic agent, Anagrelide. Its utility as a stable isotope-labeled intermediate and precursor to an internal standard underscores its importance in modern pharmaceutical research. The information provided in this guide offers a foundational understanding for researchers and professionals working in drug metabolism, pharmacokinetics, and bioanalytical chemistry. While detailed experimental protocols and comprehensive analytical data are typically proprietary to the manufacturers, this guide serves as a valuable resource for the scientific community.
